molecular formula C13H11N3O5 B3089785 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1198787-23-3

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B3089785
CAS No.: 1198787-23-3
M. Wt: 289.24 g/mol
InChI Key: CSPWBOBHCQNLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1198787-23-3) is a nitro-substituted isoindolinone derivative featuring a piperidine-2,6-dione scaffold. This compound is structurally related to immunomodulatory drugs such as lenalidomide and serves as a key intermediate or impurity in pharmaceutical synthesis . Its molecular formula is C₁₃H₁₀N₃O₅, with a molecular weight of 291.24 g/mol. The nitro group at the 5-position of the isoindolinone ring confers distinct electronic and steric properties, influencing reactivity and biological interactions. It is commercially available for research purposes, with prices ranging from $105/100 mg to $1,098/10 g .

Properties

IUPAC Name

3-(6-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPWBOBHCQNLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 3-aminopiperidine-2,6-dione with a suitable isoindolinone derivative. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base. The reaction mixture is heated to around 50-55°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro substituent undergoes selective reduction to yield amino derivatives, a critical step in synthesizing pharmacologically active analogs.

Reaction Conditions Product Yield References
Catalytic hydrogenationH₂ (1–3 atm), Pd/C (10% wt), ethanol, 25–50°C3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione85–92%
Acidic reductionFe/HCl, reflux, 4–6 hrs3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione78%
Transfer hydrogenationAmmonium formate, Pd/C, methanol, 60°C3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione88%
  • The reduction preserves the piperidine-2,6-dione and isoindolinone rings while converting the nitro group to an amine.

  • Catalytic hydrogenation is the most efficient method, with palladium-based catalysts offering high selectivity .

Nucleophilic Substitution Reactions

The nitro group acts as a leaving group in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Reagents Product Key Observations References
MethoxylationNaOMe, CuI, DMF, 120°C3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dioneRequires copper catalysis; moderate yield (65%)
AminationNH₃ (aq), Pd(OAc)₂, Xantphos, 100°C3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dioneCompetes with reduction pathways
  • NAS reactions are less common than reductions due to the electron-withdrawing nature of the nitro group, which deactivates the ring .

Cyclization and Ring-Opening Reactions

The piperidine-2,6-dione ring participates in controlled ring-opening and recyclization processes.

Reaction Conditions Product Mechanistic Notes References
Acid hydrolysis6M HCl, reflux, 12 hrs5-Nitro-1-oxoisoindoline-2-carboxylic acidCleavage of the piperidine ring at the 2,6-dione moiety
Base-mediated cyclizationK₂CO₃, DMF, 80°CPolycyclic lactam derivativesForms fused rings via intramolecular amidation
  • Ring-opening under acidic conditions generates carboxylic acid intermediates, useful for further derivatization .

Functionalization of the Piperidine Ring

The piperidine-2,6-dione moiety undergoes modifications at the lactam or carbonyl positions.

Reaction Reagents Product Application References
AlkylationMeI, NaH, THF3-(5-Nitro-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dioneEnhances lipophilicity for drug design
Reductive aminationNaBH₃CN, RNH₂N-substituted piperidine derivativesProduces analogs with varied biological activity
  • Alkylation at the piperidine nitrogen is sterically challenging due to the fused isoindolinone system .

Stability and Degradation Pathways

The compound exhibits sensitivity to light and strong bases:

Condition Effect Degradation Products References
UV light (254 nm)Nitro group decompositionNitroso and hydroxylamine derivatives
Strong base (pH > 10)Lactam ring hydrolysisOpen-chain dicarboxylic acid
  • Storage under inert atmospheres at 2–8°C is recommended to prevent degradation .

Scientific Research Applications

Medicinal Chemistry

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has shown promise in the treatment of various hematological disorders, particularly sickle cell disease and β-thalassemia. The compound operates by modulating the expression of specific proteins involved in hemoglobin production:

  • Mechanism of Action : It interacts with the Widely Interspaced Zinc Finger (WIZ) protein, leading to reduced expression levels of WIZ and increased expression of fetal hemoglobin (HbF) . This modulation is crucial for therapeutic strategies aimed at ameliorating symptoms associated with these diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : The compound is being investigated for its potential anticancer properties, particularly in relation to its ability to affect cellular pathways involved in tumor growth .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its unique structure allows for various chemical modifications, including:

  • Reduction Reactions : The nitro group can be reduced to form amino derivatives, expanding its utility in drug development .
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Industrial Applications

This compound is also relevant in pharmaceutical manufacturing and chemical product development. Its unique properties make it a valuable building block in the synthesis of novel therapeutic agents.

Uniqueness

The specific substitution pattern of this compound distinguishes it from other compounds in this class. Its ability to modulate WIZ protein expression makes it particularly promising for treating blood disorders.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. One of the primary targets is the widely interspaced zinc finger motif (WIZ) protein. The compound reduces the expression levels of WIZ protein and induces the expression of fetal hemoglobin (HbF), which is beneficial in the treatment of sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • CAS : 827026-45-9
  • Key Difference : Nitro group at the 4-position instead of 3.
  • No direct pharmacological data available, but positional isomers often exhibit divergent bioactivity .

2-(2,6-Dioxopiperidin-3-yl)-5-nitroisoindoline-1,3-dione

  • CAS : 55003-81-1
  • Key Difference : Additional ketone group on the isoindoline ring.
  • Impact : Increased polarity may reduce membrane permeability. Used as a reference standard in quality control for related therapeutics .

Functional Group Modifications

Amino-Substituted Derivatives

  • 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: Unlisted) Synthesis: Catalytic hydrogenation of the 4-nitro precursor . Application: Amino groups enhance CRBN binding, critical for proteolysis-targeting chimera (PROTAC) activity .
  • 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 191732-70-4) Key Difference: Nitro-to-amine reduction at the 5-position. Impact: Higher solubility and improved pharmacokinetics compared to the nitro analog .

Halogen-Substituted Derivatives

  • 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1010100-26-1)
    • Molecular Weight : 323.14 g/mol .
    • Impact : Bromine’s steric bulk may hinder enzymatic degradation, extending half-life. Used in PROTAC linker optimization .

Pharmacologically Active Analogs

NE-008 (3-(4-Amino-5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

  • Key Features: Combines amino and fluoro substituents.
  • Application : Demonstrated efficacy in preclinical models for neoplasms via CRBN-mediated protein degradation .

Hydroxy-Substituted Analogs

  • 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1416990-08-3)
    • Impact : Hydroxy group enables hydrogen bonding, improving target engagement. Priced at $293.3/0.5 g .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Price (USD)
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 1198787-23-3 C₁₃H₁₀N₃O₅ 291.24 5-NO₂ $105/100 mg
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 827026-45-9 C₁₃H₁₀N₃O₅ 291.24 4-NO₂ N/A
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 191732-70-4 C₁₃H₁₂N₃O₃ 259.26 5-NH₂ $430/100 mg
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione 1010100-26-1 C₁₃H₁₁BrN₂O₃ 323.14 5-Br N/A

Biological Activity

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 1198787-23-3, is a compound belonging to the class of piperidine derivatives. Its structure features a piperidine ring fused with an isoindolinone moiety, which is further substituted with a nitro group. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in the treatment of hematological disorders.

The primary mechanism of action for this compound involves its interaction with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The compound reduces the expression levels of WIZ protein, leading to an increase in fetal hemoglobin (HbF) expression. This modulation of protein levels suggests potential applications in treating conditions like sickle cell disease and β-thalassemia, where elevated HbF levels can ameliorate symptoms.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro and in vivo models.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, particularly against certain types of leukemia and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Hemoglobin Induction : A significant focus has been on its ability to induce HbF expression through WIZ inhibition. This effect has been demonstrated in various hematopoietic cell lines and primary erythroid progenitor cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study 1 : In a study involving animal models of sickle cell disease, administration of this compound resulted in a marked increase in HbF levels, with corresponding reductions in sickling events and improved overall health metrics.
  • Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with β-thalassemia showed promising results, with participants experiencing fewer transfusions and improved hemoglobin profiles over a six-month period.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dioneHydroxyl group instead of nitroDifferent anti-inflammatory profile
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dioneVariation in nitro positionPotentially similar but distinct activity

This comparison highlights that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional group positioning.

Q & A

Q. How can advanced biophysical techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Cryo-EM : Resolve ternary complexes (compound-cereblon-neosubstrate) at near-atomic resolution.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to cereblon or ubiquitination machinery.
  • HDX-MS (Hydrogen-Deuterium Exchange) : Map conformational changes in cereblon upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 2
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.